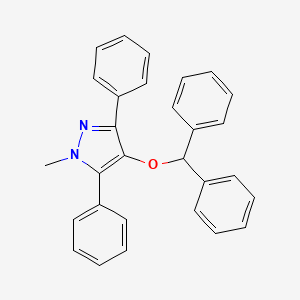
4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with diphenylmethoxy and diphenyl groups. It has been studied for its potential pharmacological properties and its role in scientific research.
Méthodes De Préparation
The synthesis of 4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves several steps. One common method includes the reaction of 1-methyl-3,5-diphenylpyrazole with diphenylmethanol in the presence of a strong acid catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes and interactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, as an antihistamine, it competes with histamine for H1-receptor sites on effector cells, reducing the effects of histamine and alleviating allergy symptoms . Additionally, it has been shown to inhibit calcium channels, which can affect vascular tone and neurotransmitter release .
Comparaison Avec Des Composés Similaires
4-(Diphenylmethoxy)-1-methyl-3,5-diphenyl-1H-pyrazole can be compared with other similar compounds, such as:
Diphenylpyraline: Another antihistamine with a similar structure but different pharmacological properties.
Nifedipine: A calcium channel blocker that shares some structural similarities but has distinct clinical applications.
Diphenylmethoxypiperidine Derivatives: These compounds exhibit similar binding energetics and interactions with calcium channels, highlighting the unique properties of this compound in terms of its specific molecular interactions.
Propriétés
Numéro CAS |
60627-92-1 |
|---|---|
Formule moléculaire |
C29H24N2O |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-benzhydryloxy-1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C29H24N2O/c1-31-27(23-16-8-3-9-17-23)29(26(30-31)22-14-6-2-7-15-22)32-28(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21,28H,1H3 |
Clé InChI |
TUICCNXNBXVKEF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


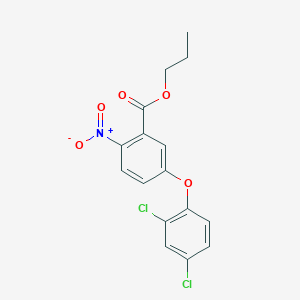
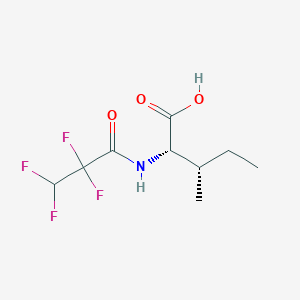
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
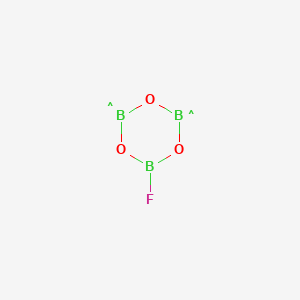
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
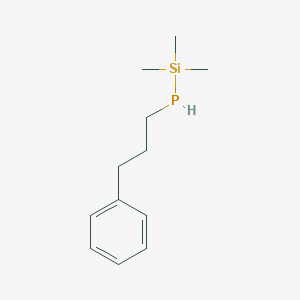
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
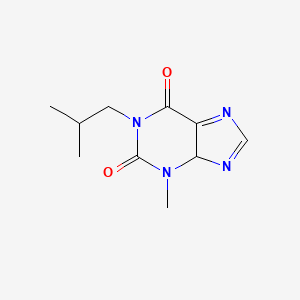

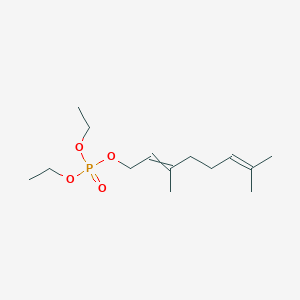
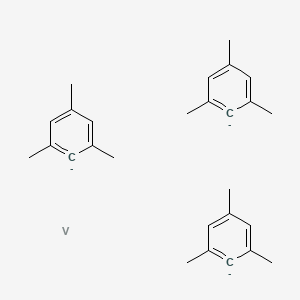
![1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14612162.png)

![2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14612167.png)
